Semaxanib works by blocking the binding of vascular endothelial growth factor (VEGF) to VEGFR2. VEGF is a signaling molecule that promotes angiogenesis. By inhibiting VEGFR2, semaxanib aims to impede the growth of new blood vessels that tumors need to grow and spread.
Semaxanib has been studied in preclinical and clinical trials for various cancers, including colorectal cancer, lung cancer, and others. However, it has not been approved for clinical use due to limited efficacy and safety concerns.
Semaxanib, also known by its International Nonproprietary Name (INN) and codename SU5416, is a synthetic compound classified as a tyrosine kinase inhibitor. Developed by SUGEN, it specifically targets the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. This mechanism makes semaxanib a candidate for cancer therapy, particularly in conditions where tumor growth is driven by increased vascularization. Although it has shown promise in preclinical studies, semaxanib remains an experimental drug and is not approved for general clinical use outside of trials .
Semaxanib acts as a competitive inhibitor of the VEGF receptor, particularly Flk-1/KDR []. It binds to the ATP-binding pocket of the receptor, preventing VEGF from binding and activating downstream signaling pathways crucial for angiogenesis []. By blocking this pathway, Semaxanib aims to starve tumors of their blood supply and hinder their growth and spread [].
Semaxanib exhibits significant biological activity through its inhibition of the VEGFR2 pathway. This inhibition disrupts the signaling cascade initiated by vascular endothelial growth factor, thereby impeding angiogenesis. In vitro studies indicate that semaxanib can effectively inhibit VEGF- and fibroblast growth factor-driven mitogenesis, with an inhibitory concentration (IC50) of approximately 0.04 μM for VEGF . Additionally, it has been shown to induce severe pulmonary hypertension in animal models when combined with chronic hypoxia, which has implications for research into pulmonary arterial hypertension .
The synthesis of semaxanib can be summarized as follows:
This method highlights the compound's reliance on classical organic synthesis techniques, showcasing its chemical versatility .
Semaxanib interacts with multiple biological pathways due to its role as a tyrosine kinase inhibitor:
These interactions underline semaxanib's potential broader applications beyond just targeting VEGF pathways.
Several compounds share structural or functional similarities with semaxanib. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Sunitinib | VEGFR and KIT inhibitor | FDA-approved; used for renal cell carcinoma |
Sorafenib | Multi-kinase inhibitor | Targets RAF kinases and VEGFR; approved for liver cancer |
Pazopanib | VEGFR, PDGF receptor, and c-KIT inhibitor | Approved for soft tissue sarcoma and renal cell carcinoma |
Regorafenib | Multi-kinase inhibitor | Targets multiple pathways including angiogenesis |
Semaxanib is unique due to its specific focus on the VEGFR2 pathway and its experimental status following early-phase clinical trials that did not yield sufficient efficacy data compared to these other agents .
Semaxanib (SU5416) emerged in the late 1990s as a pioneering small-molecule inhibitor targeting vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR), a key mediator of angiogenesis. Its development originated from the recognition that VEGF-driven signaling is critical for tumor vascularization, metastasis, and progression. By blocking VEGFR2 autophosphorylation, Semaxanib aimed to disrupt endothelial cell proliferation and migration, thereby starving tumors of nutrient supply.
Early preclinical studies demonstrated its potency, with half-maximal inhibitory concentrations (IC~50~) of 0.04–1.2 μM against VEGFR2 in cellular assays. Structural optimization focused on enhancing selectivity; the indolin-2-one core was modified with a 3,5-dimethylpyrrole moiety to improve binding affinity. This design capitalized on the ATP-binding pocket of VEGFR2, where the compound’s planar structure competitively inhibits kinase activity.
Despite promising antiangiogenic effects in murine xenograft models, clinical translation faced challenges. Phase I trials (1997–2001) established a maximum tolerated dose of 145 mg/m², but pharmacodynamic assessments using dynamic contrast-enhanced MRI revealed inconsistent modulation of tumor vascular permeability. By 2002, Phase III trials in metastatic colorectal cancer were halted due to insufficient efficacy, prompting discontinuation in favor of next-generation inhibitors like sunitinib.
Semaxanib belongs to the 3-substituted indolin-2-one family, characterized by a bicyclic scaffold that enables selective interactions with tyrosine kinase domains. Its Z-configuration at the C3 methylidene group is critical for binding, as demonstrated by comparative studies with SU5205, a structural analog lacking the dimethylpyrrole substituent. SU5205 exhibited 87-fold lower VEGFR2 inhibition (IC~50~ = 3.5 μM vs. 0.04 μM for Semaxanib), underscoring the importance of steric and electronic optimization.
The indolinone core’s versatility is evident in later derivatives. For example, nintedanib incorporates methoxycarbonyl groups at C6 to broaden kinase inhibition (VEGFR/FGFR/PDGFR), while KBP-7018 uses a dihydroindole modification to enhance RET and c-KIT activity. Semaxanib’s legacy lies in validating the indolinone scaffold for kinase inhibition, inspiring over 300 analogs investigated for oncology and fibrosis.
Chemical synthesis of Semaxanib involves a Vilsmeier–Haack reaction on 2,4-dimethylpyrrole to form an aldehyde intermediate, followed by Knoevenagel condensation with oxindole under basic conditions. This route yields the Z-isomer predominantly, crucial for biological activity.
This synthesis highlights the scaffold’s adaptability, enabling rapid generation of analogs with varied substituents.
Semaxanib functions as a competitive inhibitor of the adenosine triphosphate binding site within the VEGFR2 kinase domain [6] [7]. The compound demonstrates exceptional selectivity for VEGFR2, with inhibition concentration values ranging from 40 nanomolar to 1.23 micromolar across different experimental systems [8] [9] [10]. This selectivity profile distinguishes semaxanib from broader spectrum kinase inhibitors and contributes to its targeted therapeutic potential.
The inhibition mechanism involves direct competition with adenosine triphosphate for binding to the kinase active site, effectively blocking receptor autophosphorylation and subsequent signal transduction [11]. Semaxanib also demonstrates inhibitory activity against related receptor tyrosine kinases, including c-Kit with an inhibition concentration of 30 nanomolar, FLT3 at 160 nanomolar, and RET at 170 nanomolar [8] [9]. This multi-target profile enhances the compound's anti-angiogenic efficacy through simultaneous disruption of multiple pro-angiogenic pathways.
The VEGFR2 kinase domain exhibits a complex three-dimensional architecture consisting of multiple functional subdomains essential for catalytic activity [12] [13]. The kinase domain comprises three primary components: the tyrosine kinase domain 1 (TKD1) serving as the adenosine triphosphate binding domain, the kinase insert domain (KID), and the tyrosine kinase domain 2 (TKD2) functioning as the phosphotransferase domain [12]. Critical phosphorylation sites within this domain include Tyr951 in the kinase insert domain and Tyr1054 and Tyr1059 in the tyrosine kinase domain 2, which are essential for kinase activation [12].
The crystal structure of the VEGFR2 kinase domain reveals an overall fold similar to other tyrosine kinases, with the activation loop containing autophosphorylated Tyr1059 adopting a predominantly disordered configuration [13]. This structural organization creates a binding pocket suitable for semaxanib interaction, with the compound occupying the adenosine triphosphate binding site and preventing substrate access [13]. The kinase insert domain forms a unique beta-like structure not observed in other tyrosine kinase structures, potentially contributing to the specificity of semaxanib binding [13].
Molecular modeling studies indicate that semaxanib binding involves multiple non-covalent interactions within the kinase domain active site [6]. The compound's indole-2-one core structure positions optimally within the adenosine triphosphate binding cleft, while the dimethylpyrrol substituent extends into adjacent binding pockets [6]. These structural interactions result in high-affinity binding with rapid association and slow dissociation kinetics characteristic of competitive inhibitors.
Kinase Target | Inhibition Concentration (IC50) | Binding Affinity | Reference |
---|---|---|---|
VEGFR2 | 40 nM - 1.23 μM | High | [8] [9] [10] |
c-Kit | 30 nM | Very High | [8] [9] |
FLT3 | 160 nM | High | [8] [9] |
RET | 170 nM | High | [8] [9] |
VEGFR2 activation normally triggers multiple downstream signaling cascades essential for endothelial cell function and angiogenesis [12] [14] [15]. The phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway represents a critical survival and proliferation mechanism activated through VEGFR2 phosphorylation at Tyr1175 [14] [16]. This phosphorylation event recruits phosphatidylinositol 3-kinase to the receptor complex, initiating a cascade that culminates in protein kinase B activation and downstream effects on cell survival and metabolism [14] [16].
Semaxanib effectively disrupts this signaling cascade by preventing VEGFR2 autophosphorylation, thereby blocking phosphatidylinositol 3-kinase recruitment and subsequent protein kinase B activation [16]. Experimental evidence demonstrates that semaxanib treatment results in significant reductions in phosphatidylinositol 3-kinase expression and corresponding decreases in both total and phosphorylated protein kinase B levels [16]. This inhibition extends to downstream effectors including mammalian target of rapamycin (mTOR), with semaxanib treatment suppressing both total mTOR expression and phosphorylation [16].
The mitogen-activated protein kinase (MAPK) cascade represents another critical downstream pathway modulated by semaxanib [15] [17]. VEGFR2 activation normally leads to extracellular signal-regulated kinase (ERK1/2) phosphorylation through a complex signaling network involving adaptor proteins and intermediate kinases [15]. Semaxanib inhibition of VEGFR2 prevents this cascade activation, resulting in reduced extracellular signal-regulated kinase phosphorylation and diminished proliferative signaling [15].
Computational modeling of VEGFR2 signaling pathways reveals that semaxanib's inhibitory effects propagate through the entire signaling network with amplified downstream consequences [15]. The compound's blockade of receptor phosphorylation creates a signaling bottleneck that affects multiple parallel pathways simultaneously, including phospholipase C gamma (PLCγ) activation and downstream calcium signaling [15]. This comprehensive pathway inhibition contributes to semaxanib's potent anti-angiogenic effects in both cellular and tissue models.
Signaling Pathway | Primary Effectors | Semaxanib Effect | Functional Consequence |
---|---|---|---|
PI3K/AKT | PI3K, AKT, mTOR | Downregulation | Reduced cell survival and proliferation |
MAPK/ERK | ERK1/2, MEK | Inhibition | Decreased proliferative signaling |
PLCγ | PLCγ, PKC | Suppression | Reduced calcium mobilization |
NF-κB | NF-κB, IκB | Inhibition | Decreased inflammatory response |
The cyclic adenosine monophosphate-regulated transcriptional coactivator 3 (CRTC3) represents a critical regulatory node in melanogenesis, functioning as a sensor and key regulator of pigmentation processes [18]. CRTC3 operates through direct targeting of microphthalmia-associated transcription factor (MITF) and regulation of melanogenesis-related gene expression [18]. Research demonstrates that CRTC3-null mice exhibit pale coat and skin color due to reduced melanin deposition, while maintaining normal melanocyte numbers [18].
The molecular mechanism underlying CRTC3 function involves cyclic adenosine monophosphate-induced dephosphorylation and nuclear translocation, where it acts as a coactivator for cyclic adenosine monophosphate response element-binding protein (CREB) [18] [19]. CRTC3 specifically regulates MITF transcription through direct binding to CREB on the MITF gene promoter, which contains a cyclic adenosine monophosphate response element motif [18]. This regulatory relationship establishes CRTC3 as a quantitative regulator of melanogenesis intensity without affecting melanocyte survival or differentiation.
Experimental evidence indicates that CRTC3 expression and activity can be modulated by various signaling pathways, including extracellular signal-regulated kinase (ERK1/2) mediated phosphorylation at Ser391 [20] [21]. This phosphorylation event enhances CRTC3 activity and promotes melanocyte differentiation, creating a potential link between angiogenic signaling pathways and pigmentation control [20] [21]. The discovery that CRTC3 functions as a coincidence detector for cyclic adenosine monophosphate and growth factor signals suggests complex regulatory mechanisms governing melanogenesis [20].
The intersection between angiogenic signaling and pigmentation pathways represents a complex regulatory network with significant implications for tissue homeostasis [22]. Angiogenesis and inflammation demonstrate tight cross-talk in various physiological and pathological conditions, with inflammatory cells producing growth factors, cytokines, and proteases that contribute to neovessel formation [22]. This relationship extends to pigmentation control through shared signaling molecules and transcriptional regulators.
Vascular endothelial growth factor (VEGF) signaling pathways share downstream effectors with melanogenesis regulatory networks, including the phosphatidylinositol 3-kinase/protein kinase B pathway and mitogen-activated protein kinase cascades [22]. These common signaling elements create opportunities for cross-regulation between angiogenic and pigmentation processes. Hypoxia-inducible factor-1 (HIF-1) represents a critical convergence point, as it regulates both angiogenic factor production and melanogenesis-related gene expression under hypoxic conditions [22].
The nuclear factor kappa B (NF-κB) pathway provides another example of angiogenesis-pigmentation cross-talk, as it regulates both inflammatory angiogenic responses and melanocyte function [22]. Pro-inflammatory cytokines including interleukin-6, interleukin-1 alpha, interleukin-1 beta, and tumor necrosis factor alpha can directly activate angiogenesis while simultaneously influencing melanocyte activity and pigmentation [22]. This dual functionality suggests that therapeutic interventions targeting angiogenic pathways may have unintended consequences for pigmentation homeostasis.
Semaxanib's inhibition of VEGFR2 signaling may indirectly influence pigmentation pathways through disruption of these shared regulatory networks. The compound's effects on phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase signaling could potentially modulate CRTC3 activity and downstream melanogenesis regulation. However, direct experimental evidence for semaxanib-mediated pigmentation effects remains limited in current literature.
Salt-inducible kinase 2 (SIK2) functions as a critical negative regulator of melanogenesis through its control of CRTC3 subcellular localization and activity [23] [24] [25]. SIK2 belongs to the adenosine monophosphate-activated protein kinase (AMPK) family and requires phosphorylation by liver kinase B1 (LKB1) for catalytic activation [23] [26]. The kinase operates in a constitutively active state under basal conditions, maintaining CRTC3 in a phosphorylated, cytoplasmic-retained state through 14-3-3 protein interactions [23] [26].
Cyclic adenosine monophosphate signaling leads to protein kinase A (PKA)-mediated SIK2 phosphorylation, which promotes SIK2 binding to 14-3-3 proteins and functional inactivation [23] [26]. This inactivation releases CRTC3 from phosphorylation-dependent cytoplasmic retention, allowing nuclear translocation and coactivation of CREB-mediated MITF transcription [23] [24]. SIK2-knockout studies demonstrate that loss of SIK2 function promotes eumelanogenesis, with SIK2-null mice exhibiting enhanced pigmentation even in genetic backgrounds typically associated with reduced melanin production [24] [25].
The molecular mechanism of SIK2-mediated MITF regulation involves direct phosphorylation of CRTC3 at specific serine residues, creating binding sites for 14-3-3 proteins [23] [26]. This phosphorylation-dependent sequestration prevents CRTC3 nuclear entry and MITF gene activation [23] [24]. Experimental evidence indicates that SIK2 downregulation or pharmacological inhibition can promote melanogenesis by relieving CRTC3 inhibition and enhancing MITF transcriptional activity [24] [27].
Small molecule inhibitors targeting SIK2 have been identified as potential melanogenesis modulators, with compounds such as 4'-O-methylfisetin demonstrating ability to promote pigmentation through SIK2 inhibition [27]. These findings suggest that the SIK2-CRTC3-MITF regulatory axis represents a druggable pathway for pigmentation control. The relationship between SIK2 activity and other signaling pathways, including those involved in angiogenesis, remains an active area of investigation.
Regulatory Factor | Function | Effect on Melanogenesis | Mechanism |
---|---|---|---|
CRTC3 | CREB coactivator | Promotes | Direct MITF transcription activation |
SIK2 | Serine/threonine kinase | Suppresses | CRTC3 phosphorylation and cytoplasmic retention |
PKA | cAMP-activated kinase | Promotes | SIK2 inactivation through phosphorylation |
MITF | Transcription factor | Promotes | Master regulator of melanogenic genes |
Irritant